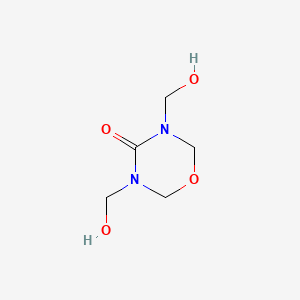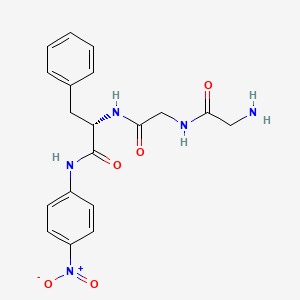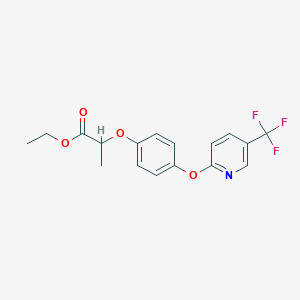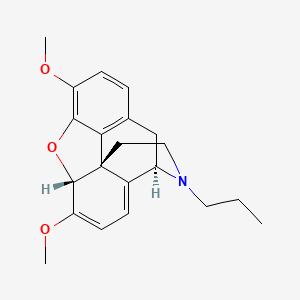
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one, also known as 17alpha-Methyl-drostanolone or Methasterone, is a synthetic anabolic-androgenic steroid (AAS). This compound is known for its potent anabolic properties and relatively low androgenic effects. It has been used in various applications, including performance enhancement and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one typically involves the methylation of dihydrotestosterone (DHT). The process includes the following steps:
Starting Material: Dihydrotestosterone (DHT).
Methylation: Introduction of methyl groups at the 2alpha and 17alpha positions using methylating agents such as methyl iodide or dimethyl sulfate.
Reduction: Reduction of the 3-keto group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation and reduction reactions.
Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing.
化学反応の分析
Types of Reactions
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: Reduction of the ketone group back to a hydroxyl group using reducing agents.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Formation of this compound-3-one.
Reduction: Regeneration of the original compound from its oxidized form.
Substitution: Formation of various derivatives with different functional groups.
科学的研究の応用
2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one has been extensively studied for its applications in:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
作用機序
The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include:
Androgen Receptors: Primary targets for the anabolic effects.
Pathways Involved: Activation of the androgen receptor signaling pathway, leading to downstream effects on muscle protein synthesis and growth.
類似化合物との比較
Similar Compounds
Methyldrostanolone (Superdrol): Another potent anabolic steroid with similar structure and effects.
Dymethazine: A prohormone that converts to 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one in the body.
Oxymetholone (Anadrol): A synthetic anabolic steroid with potent anabolic effects but higher androgenic activity.
Uniqueness
This compound is unique due to its high anabolic-to-androgenic ratio, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its methylation at the 2alpha and 17alpha positions also enhances its oral bioavailability and stability.
特性
分子式 |
C21H34O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
(2R,5S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19+,20+,21+/m1/s1 |
InChIキー |
QCWCXSMWLJFBNM-GFTQMGSFSA-N |
異性体SMILES |
C[C@@H]1C[C@]2([C@@H](CCC3C2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C |
正規SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

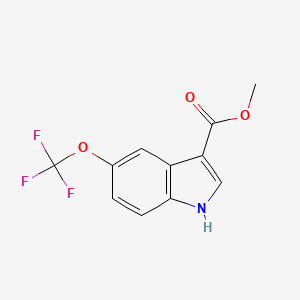
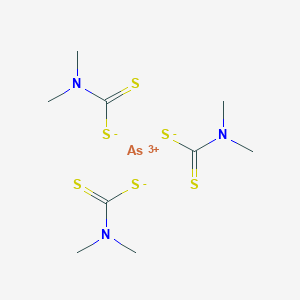
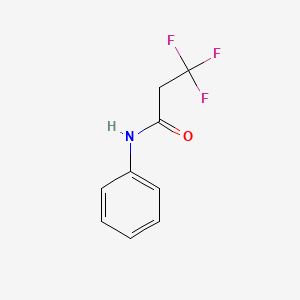

![(betaR)-beta-[[(S)-(4-Methylphenyl)sulfinyl]amino]-4-[[tris(1-methylethyl)silyl]oxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13410060.png)
